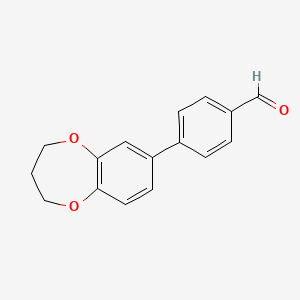

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c17-11-12-2-4-13(5-3-12)14-6-7-15-16(10-14)19-9-1-8-18-15/h2-7,10-11H,1,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXJQHDUKKRJTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)C3=CC=C(C=C3)C=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001215882 | |

| Record name | 4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001215882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952182-92-2 | |

| Record name | 4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001215882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde

Abstract

This technical guide provides an in-depth, scientifically-grounded methodology for the synthesis of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde, a biaryl aldehyde with significant potential as a versatile building block in medicinal chemistry and materials science. The core of this synthesis is a strategically designed palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which offers high efficiency, functional group tolerance, and operational simplicity. This document details the complete synthetic pathway, from the preparation of key precursors to the final C-C bond formation and product characterization. We will explore the causal reasoning behind the selection of reagents and conditions, present detailed experimental protocols, and provide a mechanistic overview to ensure a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

The Target Molecule: A Scaffold of Interest

The target molecule, this compound, is a unique chemical entity featuring a fused seven-membered benzodioxepine ring system linked to a benzaldehyde moiety. The benzodioxepine core is a recognized pharmacophore found in a variety of biologically active compounds, including those with β-adrenergic stimulant properties.[1] The biaryl aldehyde structure serves as a critical synthon, enabling further molecular elaboration through reactions such as reductive amination, Wittig reactions, and various condensations, making it a valuable intermediate for constructing complex molecular architectures.

Strategic Importance in Synthesis

The development of robust and scalable synthetic routes to novel biaryl compounds is a cornerstone of modern organic chemistry. The aldehyde functional group is particularly sensitive to many reaction conditions, necessitating a synthetic strategy that is both mild and highly selective. The Suzuki-Miyaura coupling reaction stands out as a premier method for constructing C-C bonds between sp²-hybridized carbons, renowned for its tolerance of a wide array of functional groups, including aldehydes.[2][3]

Retrosynthetic Analysis and Strategic Design

The most logical and efficient approach to constructing the target molecule involves disconnecting the biaryl C-C bond. This retrosynthetic analysis points directly to a palladium-catalyzed cross-coupling reaction as the key transformation.

Figure 1: Retrosynthetic analysis of the target molecule.

This strategy is underpinned by several key advantages:

-

Convergent Synthesis: The two key fragments are prepared separately and then joined in the final step, maximizing overall efficiency.

-

Commercial Availability: Both proposed precursors, 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine[4] and 4-formylphenylboronic acid[2], are commercially available, significantly accelerating the research and development timeline.

-

Proven Reliability: The Suzuki-Miyaura coupling is one of the most reliable and well-understood cross-coupling reactions in the synthetic chemist's toolkit.[5][6]

The Synthetic Pathway: A Step-by-Step Execution

The forward synthesis is designed as a two-stage process: the synthesis of the benzodioxepine precursor followed by the pivotal cross-coupling reaction.

Figure 2: The overall forward synthetic workflow.

Synthesis of Precursor 1: 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine

While this intermediate is commercially available, understanding its synthesis provides deeper process knowledge.

-

Formation of the Benzodioxepine Ring: The synthesis begins with the Williamson ether synthesis. Catechol is reacted with 1,3-dibromopropane in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).[7] The base deprotonates the phenolic hydroxyl groups of catechol, which then act as nucleophiles, displacing both bromine atoms on the propane chain to form the seven-membered heterocyclic ring.

-

Electrophilic Aromatic Bromination: The resulting 3,4-dihydro-2H-1,5-benzodioxepine is an electron-rich aromatic system due to the activating effect of the two ether oxygen atoms. This allows for regioselective electrophilic bromination at the 7-position (para to one of the oxygen atoms) under standard conditions (e.g., N-bromosuccinimide in a suitable solvent) to yield 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine.

The Keystone Reaction: Suzuki-Miyaura Cross-Coupling

This reaction is the linchpin of the entire synthesis, forming the crucial biaryl bond. The process involves the palladium-catalyzed reaction between the aryl bromide (Precursor A) and the arylboronic acid (Precursor B).

Mechanistic Rationale: The catalytic cycle is a well-established sequence of three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-bromine bond of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine, forming a Pd(II) intermediate.

-

Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Na₂CO₃) to form a more nucleophilic boronate species. This species then transfers its formylphenyl group to the palladium center, displacing the bromide ligand. This is often the rate-determining step.[3]

-

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]

Figure 3: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols and Data Management

Detailed Protocol for Suzuki-Miyaura Coupling

This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions and scale.

-

Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq.), 4-formylphenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq. / 3 mol%).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v). The biphasic system is often beneficial for this reaction.

-

Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-90 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 6-12 hours).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

Characterization and Validation

The identity and purity of the final product must be confirmed through standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the aldehyde proton (~9.9-10.1 ppm), distinct aromatic protons in the AA'BB' system of the benzaldehyde ring and the ABC system of the benzodioxepine ring, and signals for the aliphatic protons of the dioxepine ring (~2.2 ppm and ~4.3 ppm).

-

¹³C NMR: The aldehyde carbonyl carbon should appear downfield (~191-193 ppm). Distinct signals for all aromatic and aliphatic carbons should be present.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product (C₁₆H₁₄O₃) should be observed.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch should be visible around 1690-1710 cm⁻¹.

Data Summary Table

| Parameter | Recommended Reagent/Condition | Rationale |

| Aryl Halide | 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine | Good reactivity in oxidative addition; commercially available. |

| Organoboron | 4-Formylphenylboronic Acid | Stable, easy to handle, and commercially available.[2] |

| Pd Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Robust and reliable catalysts for a wide range of Suzuki couplings.[8] |

| Catalyst Loading | 1-5 mol% | Standard loading for efficient turnover without excessive cost.[9] |

| Base | K₂CO₃, Na₂CO₃, or K₃PO₄ | Activates the boronic acid for transmetalation; mild enough to preserve the aldehyde. |

| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic systems facilitate the dissolution of both organic and inorganic reagents. |

| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the catalytic cycle efficiently. |

Conclusion

This guide has outlined a robust, reliable, and scientifically sound pathway for the synthesis of this compound. By leveraging the power and selectivity of the Suzuki-Miyaura cross-coupling reaction, this valuable synthetic intermediate can be accessed efficiently. The detailed protocols, mechanistic insights, and justification for experimental choices provided herein are intended to empower researchers to confidently undertake this synthesis and utilize the target molecule in their advanced research and development programs.

References

-

National Center for Biotechnology Information. "Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP". NIH National Library of Medicine. Available at: [Link]

-

ACS Publications. "Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP". ACS Omega. Available at: [Link]

-

PubChem. "3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde". PubChem. Available at: [Link]

-

Organic Chemistry Portal. "Suzuki Coupling". Organic Chemistry Portal. Available at: [Link]

-

Canadian Journal of Chemistry. "3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of p-Adrenergic Stimulants". Canadian Journal of Chemistry. Available at: [Link]

-

ResearchGate. "Palladium-Catalyzed Synthesis of Diaryl Ketones from Aldehydes and (Hetero)Aryl Halides via C-H Bond Activation". ResearchGate. Available at: [Link]

-

ResearchGate. "The Vilsmeier-Haack formylation of 2,3-dihydro-4H-1,3-benzoxazin-4-ones and isomeric 1,2-dihydro-4H-3,1-benzoxazin-4-ones: An effective approach to functionalized 2H-/4H-chromenes and tetrahydroacridines". ResearchGate. Available at: [Link]

-

ACS Publications. "Palladium-Catalyzed Carbonylative Cross-Coupling Reaction of Arylboronic Acids with Aryl Electrophiles: Synthesis of Biaryl Ketones". The Journal of Organic Chemistry. Available at: [Link]

-

ACS Publications. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm". Organic Process Research & Development. Available at: [Link]

-

ResearchGate. "Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions". ResearchGate. Available at: [Link]

-

Royal Society of Chemistry. "Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine". Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

PrepChem. "Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine". PrepChem.com. Available at: [Link]

-

Chemistry LibreTexts. "17.2: Palladium catalyzed couplings". Chemistry LibreTexts. Available at: [Link]

-

Chemistry LibreTexts. "Suzuki-Miyaura Coupling". Chemistry LibreTexts. Available at: [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. prepchem.com [prepchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde synthesis protocol

An In-depth Technical Guide to the Synthesis of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde

Introduction: Significance and Synthetic Strategy

This compound is a biaryl aldehyde containing the privileged 1,5-benzodioxepin scaffold. This structural motif is of significant interest in medicinal chemistry and materials science due to its presence in various biologically active molecules and its utility as a rigid, three-dimensional building block.[1] The synthesis of such specific biaryl structures is crucial for developing new therapeutic agents and advanced materials.

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound. The synthetic approach is designed around a robust and highly versatile palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This strategy offers significant advantages, including mild reaction conditions, high functional group tolerance, and excellent yields, making it a cornerstone of modern carbon-carbon bond formation.[2][3]

Our retrosynthetic analysis identifies a disconnection at the pivotal C-C bond linking the benzodioxepin core and the benzaldehyde moiety. This leads to a convergent synthesis plan, which involves the preparation of a functionalized benzodioxepin intermediate followed by a final cross-coupling step.

Logical Framework: The Synthetic Pathway

The overall synthesis is logically structured in three main stages:

-

Formation of the Benzodioxepin Core: Construction of the foundational 3,4-dihydro-2H-1,5-benzodioxepin ring system.

-

Electrophilic Aromatic Substitution: Strategic functionalization of the benzodioxepin core via bromination to install a handle for the subsequent cross-coupling.

-

Palladium-Catalyzed C-C Bond Formation: The key Suzuki-Miyaura coupling reaction to assemble the final target molecule.

Caption: Overall synthetic workflow for the target molecule.

Part 1: Synthesis of the 3,4-Dihydro-2H-1,5-benzodioxepin Core

The foundational benzodioxepin ring is constructed via a classical Williamson ether synthesis. This involves the double alkylation of catechol with 1,3-dibromopropane. The choice of a polar aprotic solvent like dimethylformamide (DMF) is critical for solvating the potassium carbonate base and facilitating the nucleophilic attack of the phenoxide ions.

Experimental Protocol 1: Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepin

-

Reagent Charging: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add catechol (110 g, 1.0 mol), anhydrous potassium carbonate (276 g, 2.0 mol), and 800 mL of anhydrous dimethylformamide (DMF).

-

Addition of Alkylating Agent: While stirring the suspension, add 1,3-dibromopropane (303 g, 1.5 mol) dropwise over 30 minutes.

-

Reaction: Heat the reaction mixture to 120 °C and maintain stirring at this temperature for 48 hours under a nitrogen atmosphere.[4]

-

Work-up:

-

Cool the suspension to room temperature and filter it through a Büchner funnel to remove inorganic salts.

-

Wash the filter cake with diethyl ether (2 x 100 mL).

-

Combine the filtrate and ether washings and pour the solution into 4 L of cold water.

-

Extract the aqueous phase with diethyl ether (3 x 500 mL).

-

-

Purification:

-

Combine the organic extracts and wash them with 3M sodium hydroxide solution (2 x 200 mL) to remove any unreacted catechol, followed by a wash with brine (200 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The resulting crude oil is purified by vacuum distillation (118-120 °C at 11 mmHg) to yield 3,4-dihydro-2H-1,5-benzodioxepin as a clear oil.[4]

-

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |

| Catechol | 110.11 | 110 | 1.0 | 1.0 |

| 1,3-Dibromopropane | 201.86 | 303 | 1.5 | 1.5 |

| Potassium Carbonate | 138.21 | 276 | 2.0 | 2.0 |

| DMF | - | 800 mL | - | - |

| Expected Yield | 150.17 | ~62 g | ~0.41 | 41% |

Part 2: Bromination of the Benzodioxepin Core

With the core synthesized, the next step is to install a bromine atom at the 7-position. This is achieved through electrophilic aromatic substitution. The ether oxygens of the dioxepin ring are ortho-, para-directing activators. The 7-position (para to one of the oxygens) is sterically accessible and electronically favored for substitution. N-Bromosuccinimide (NBS) is an excellent reagent for this purpose, providing a controlled source of electrophilic bromine and avoiding the hazards of working with liquid bromine.

Experimental Protocol 2: Synthesis of 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepin

-

Dissolution: In a 500 mL round-bottom flask protected from light, dissolve 3,4-dihydro-2H-1,5-benzodioxepin (30.0 g, 0.2 mol) in 200 mL of anhydrous DMF.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (35.6 g, 0.2 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 4 hours. Monitor the reaction progress by TLC.

-

Work-up:

-

Pour the reaction mixture into 1 L of ice-cold water.

-

Extract the product with ethyl acetate (3 x 200 mL).

-

Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution (150 mL) to quench any remaining bromine, followed by water (2 x 150 mL) and brine (150 mL).

-

-

Purification:

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 7-bromo-3,4-dihydro-2H-1,5-benzodioxepin.

-

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |

| 3,4-Dihydro-2H-1,5-benzodioxepin | 150.17 | 30.0 | 0.2 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 35.6 | 0.2 | 1.0 |

| DMF | - | 200 mL | - | - |

| Expected Yield | 229.07 | ~39 g | ~0.17 | 85% |

Part 3: Suzuki-Miyaura Cross-Coupling

This final stage is the centerpiece of the synthesis, where the two aromatic fragments are joined. The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (4-formylphenylboronic acid) and an organohalide (7-bromo-3,4-dihydro-2H-1,5-benzodioxepin).[5] The mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The base is crucial for activating the boronic acid to facilitate the transmetalation step.[6]

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocol 3: Synthesis of this compound

-

Inert Atmosphere: Set up a 500 mL three-necked flask with a reflux condenser and a nitrogen inlet. The entire reaction must be conducted under an inert atmosphere.

-

Reagent Loading: To the flask, add 7-bromo-3,4-dihydro-2H-1,5-benzodioxepin (11.45 g, 50 mmol), 4-formylphenylboronic acid (9.0 g, 60 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1.73 g, 1.5 mmol, 3 mol%).

-

Solvent and Base Addition: Add a solvent mixture of toluene (150 mL) and ethanol (50 mL). Then, add an aqueous solution of 2M sodium carbonate (75 mL).

-

Degassing: Degas the reaction mixture by bubbling nitrogen through the solution for 15 minutes.

-

Reaction: Heat the biphasic mixture to reflux (approximately 85-90 °C) with vigorous stirring. Maintain the reflux for 12 hours. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting bromide.[7]

-

Work-up:

-

Cool the reaction mixture to room temperature and separate the organic and aqueous layers.

-

Extract the aqueous layer with ethyl acetate (2 x 100 mL).

-

Combine all organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter and concentrate the solution under reduced pressure.

-

The crude solid is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, e.g., 9:1 to 4:1) to yield the final product, this compound, as a solid.

-

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |

| 7-Bromo-benzodioxepin | 229.07 | 11.45 | 50 | 1.0 |

| 4-Formylphenylboronic acid | 149.96 | 9.0 | 60 | 1.2 |

| Pd(PPh₃)₄ | 1155.56 | 1.73 | 1.5 | 0.03 |

| Sodium Carbonate | 105.99 | 15.9 (in 75mL 2M soln) | 150 | 3.0 |

| Expected Yield | 254.28 | ~10.8 g | ~42.5 | 85% |

Conclusion and Outlook

This guide has detailed a reliable and scalable three-step synthesis for this compound. The causality behind each procedural choice, from solvent selection to catalyst loading, has been explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles. The key to this synthesis is the robust Suzuki-Miyaura coupling, a testament to the power of modern palladium catalysis in constructing complex molecular architectures.[2] This protocol provides a solid foundation for researchers in drug development and materials science to access this valuable compound and its derivatives for further exploration.

References

-

PrepChem. Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine. Available from: [Link]

- Hassan, S. et al. (1975). 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of p-Adrenergic Stimulants. Journal of Medicinal Chemistry.

-

ResearchGate. Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H2O. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

National Center for Biotechnology Information, PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. Available from: [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document, authored from the perspective of a Senior Application Scientist, delves into the theoretical underpinnings, experimental best practices, and detailed spectral interpretation for this specific compound.

Introduction: The Structural Significance of this compound

The title compound integrates two key pharmacophores: a benzaldehyde unit, known for its reactivity and presence in numerous natural and synthetic bioactive molecules, and a 3,4-dihydro-2H-1,5-benzodioxepin moiety, a heterocyclic system found in various psychoactive compounds and other pharmaceuticals. The precise arrangement and electronic interplay of these two ring systems dictate the molecule's chemical properties and biological activity. ¹³C NMR spectroscopy offers a powerful, non-destructive method to confirm the carbon framework, probe the electronic environment of each carbon atom, and ultimately verify the molecular structure.

Theoretical Considerations for ¹³C NMR Analysis

The ¹³C NMR spectrum of this compound is predicted to exhibit a distinct set of signals corresponding to each unique carbon atom in the molecule. The chemical shift (δ) of each carbon is highly sensitive to its local electronic environment, which is influenced by hybridization, electronegativity of neighboring atoms, and resonance effects.

Key Chemical Shift Regions:

-

Aldehyde Carbonyl (C=O): The carbon of the aldehyde group is highly deshielded and is expected to resonate in the far downfield region of the spectrum, typically between 190 and 200 ppm.[1][2]

-

Aromatic Carbons (C=C): The twelve carbons of the two benzene rings will appear in the aromatic region, generally between 110 and 160 ppm.[1][3] Their precise chemical shifts will be determined by the substituent effects of the aldehyde and the dihydrobenzodioxepin moieties.

-

Ether-Linked Carbons (C-O): The carbons of the dihydrobenzodioxepin ring attached to oxygen atoms (C-2 and C-4) will be deshielded and are expected in the range of 60-80 ppm.[4]

-

Aliphatic Carbon (C-C): The methylene carbon (C-3) of the seven-membered ring will be found in the aliphatic region, typically between 20 and 40 ppm.

Substituent Effects on the Central Benzene Ring:

The chemical shifts of the carbons in the central, disubstituted benzene ring are influenced by both the formyl group (-CHO) and the dihydrobenzodioxepin group. The formyl group is an electron-withdrawing group, which will deshield the ipso-carbon (the carbon it is attached to) and the para-carbon, while having a smaller effect on the ortho and meta carbons. The dihydrobenzodioxepin moiety, through its ether linkages, acts as an electron-donating group, which will shield the ortho and para positions relative to the point of attachment. The interplay of these opposing electronic effects will result in a complex but predictable pattern of chemical shifts for the aromatic carbons.

Experimental Protocol: Acquiring High-Quality ¹³C NMR Data

A self-validating experimental approach is crucial for obtaining reliable and reproducible ¹³C NMR data. The following protocol is recommended for the analysis of this compound.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Ensure the solvent is of high purity to avoid extraneous signals.

-

Concentration: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0.00 ppm. However, modern spectrometers can also reference the spectrum to the residual solvent signal (for CDCl₃, δ ≈ 77.16 ppm).

NMR Spectrometer Setup and Data Acquisition

The following parameters are a starting point and may require optimization based on the specific instrument and sample.

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | ≥ 100 MHz (for ¹³C) | Higher field strengths provide better signal dispersion and sensitivity. |

| Pulse Program | zgpg30 or similar | A standard 30° pulse angle is a good compromise between signal intensity and relaxation time. |

| Acquisition Time (AQ) | 1-2 seconds | Longer acquisition times improve digital resolution. |

| Relaxation Delay (D1) | 2-5 seconds | Allows for sufficient relaxation of the carbon nuclei, leading to more accurate signal intensities (though ¹³C NMR is not inherently quantitative without special techniques). |

| Number of Scans (NS) | 1024 or more | Due to the low natural abundance of ¹³C, a large number of scans is required to achieve an adequate signal-to-noise ratio. |

| Spectral Width (SW) | 0-220 ppm | This range encompasses all expected carbon signals for the molecule. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |

DEPT (Distortionless Enhancement by Polarization Transfer) Experiments

To aid in the assignment of carbon signals, DEPT-135 and DEPT-90 experiments are invaluable.[1][5][6]

-

DEPT-135: This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent.

-

DEPT-90: This experiment will only show CH signals.[5]

By comparing the standard broadband-decoupled ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, one can unambiguously identify the multiplicity of each carbon signal.

Predicted ¹³C NMR Spectrum and Signal Assignment

Based on the principles of substituent effects and data from analogous structures, a predicted ¹³C NMR spectrum for this compound is presented below. The carbon atoms are numbered for clarity in the assignment.

Predicted ¹³C NMR Chemical Shifts:

| Carbon Number | Predicted δ (ppm) | Multiplicity (from DEPT) | Rationale |

| C=O | ~191 | CH | Aldehyde carbonyl, highly deshielded. |

| C-4' | ~160 | C | ipso-Carbon of the benzaldehyde ring, deshielded by the formyl group. |

| C-7 | ~150 | C | Quaternary carbon of the benzodioxepin ring, attached to oxygen. |

| C-5a | ~145 | C | Quaternary carbon of the benzodioxepin ring, adjacent to the ether linkage. |

| C-1' | ~135 | C | Quaternary carbon connecting the two aromatic rings. |

| C-3', C-5' | ~130 | CH | ortho-Carbons to the formyl group. |

| C-2', C-6' | ~129 | CH | meta-Carbons to the formyl group. |

| C-6 | ~125 | CH | Aromatic CH in the benzodioxepin ring. |

| C-9 | ~122 | CH | Aromatic CH in the benzodioxepin ring. |

| C-8 | ~118 | CH | Aromatic CH in the benzodioxepin ring. |

| C-2, C-4 | ~70 | CH₂ | Methylene carbons adjacent to oxygen in the seven-membered ring. |

| C-3 | ~30 | CH₂ | Methylene carbon in the seven-membered ring. |

Advanced 2D NMR Techniques for Unambiguous Assignment

For definitive structural confirmation, especially for novel compounds or in cases of signal overlap, 2D NMR experiments are indispensable.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s).[7] It provides a clear and unambiguous assignment of all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for assigning quaternary carbons, which have no directly attached protons. For instance, the aldehyde proton should show a correlation to the C-4' carbon, and the protons on the benzodioxepin ring will show correlations to the quaternary carbons within that ring system.

Conclusion

The ¹³C NMR analysis of this compound is a critical component of its structural characterization. By employing a combination of standard 1D ¹³C NMR, DEPT experiments, and advanced 2D techniques such as HSQC and HMBC, a complete and unambiguous assignment of all carbon signals can be achieved. This in-depth analysis not only confirms the identity and purity of the compound but also provides valuable insights into its electronic structure, which is fundamental for understanding its reactivity and potential applications in drug development and materials science.

References

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Gunther, H. (2013).

- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. John Wiley & Sons.

-

Chemistry LibreTexts. (2023, October 30). 13.6: ¹³C NMR Spectroscopy. [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. [Link]

-

Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]

-

Canadian Science Publishing. (n.d.). Conformational dynamic investigation of 1,5-benzodioxepin and its dimethyl derivative by 1H and 13C nmr. [Link]

-

RSC Publishing. (1989). Studies of 13C N.M.R. Substituent Chemical Shifts of Disubstituted Benzenes Using Multivariate Data Analysis. [Link]

-

ACS Publications. (1976). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

Wikipedia. (2023, December 26). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

Sources

- 1. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 2. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. sc.edu [sc.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Mass Spectrometry of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde

Introduction: Unveiling the Molecular Blueprint

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde, a molecule featuring a benzaldehyde moiety fused to a dihydro-benzodioxepin ring system, presents a unique analytical challenge. Its potential applications in medicinal chemistry and organic electronics necessitate a robust understanding of its intrinsic molecular properties. Mass spectrometry, a cornerstone of analytical chemistry, offers unparalleled insight into the mass, structure, and fragmentation behavior of such molecules.

This technical guide provides a comprehensive exploration of the mass spectrometric analysis of this compound. We will delve into the predicted fragmentation pathways under electron ionization, detail optimized experimental protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry, and present a framework for the confident identification and characterization of this compound and its analogues. This document is intended for researchers, scientists, and drug development professionals seeking to apply mass spectrometry for the rigorous analysis of complex aromatic compounds.

Molecular Structure and Properties

Before delving into the mass spectrometric analysis, a foundational understanding of the target molecule is essential.

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₀H₁₀O₃[1]

-

Molecular Weight: 178.18 g/mol [1]

-

Structure:

The structure reveals a confluence of two key functional groups that will dictate its behavior in the mass spectrometer: the aromatic aldehyde and the dihydro-benzodioxepin ring.

Predicted Fragmentation Pathways under Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte, leading to extensive and often structurally informative fragmentation. The fragmentation of this compound is anticipated to be a composite of the characteristic fragmentation patterns of both benzaldehydes and benzodioxepins.

A primary and highly characteristic fragmentation pathway for aldehydes is α-cleavage , involving the cleavage of bonds adjacent to the carbonyl group.[1][2] For aromatic aldehydes, this can result in the loss of a hydrogen radical (H•) or the entire formyl radical (•CHO).

Another key fragmentation process will involve the dihydro-benzodioxepin ring. The presence of ether linkages and a saturated seven-membered ring suggests that ring-opening reactions, followed by the loss of small neutral molecules, will be prevalent.

Based on these principles, the following fragmentation pathways are proposed:

-

Formation of the [M-H]⁺ ion (m/z 177): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion.[2]

-

Formation of the [M-CHO]⁺ ion (m/z 149): Loss of the formyl group is a characteristic fragmentation of benzaldehydes, resulting in a phenyl cation.

-

Fragmentation of the Dihydro-benzodioxepin Ring: The seven-membered dioxepin ring is likely to undergo fragmentation through several pathways, including:

-

Loss of ethylene (C₂H₄): A retro-Diels-Alder-type reaction within the dihydro-benzodioxepin ring could lead to the expulsion of an ethylene molecule, resulting in a fragment at m/z 150.

-

Loss of formaldehyde (CH₂O): Cleavage of the ether bonds could result in the loss of a formaldehyde unit, yielding a fragment at m/z 148.

-

These predicted fragmentation pathways are summarized in the table below and visualized in the accompanying diagram.

Table 1: Predicted Major Fragment Ions of this compound in EI-MS

| m/z | Proposed Fragment Structure | Proposed Fragmentation Pathway |

| 178 | Molecular Ion [M]⁺ | Intact molecule |

| 177 | [M-H]⁺ | α-cleavage: Loss of aldehydic hydrogen |

| 149 | [M-CHO]⁺ | α-cleavage: Loss of the formyl group |

| 150 | [M-C₂H₄]⁺ | Ring fragmentation: Loss of ethylene |

| 148 | [M-CH₂O]⁺ | Ring fragmentation: Loss of formaldehyde |

| 121 | [C₈H₉O]⁺ | Further fragmentation of the benzodioxepin ring |

| 77 | [C₆H₅]⁺ | Cleavage of the bond connecting the two aromatic rings |

Diagram 1: Predicted EI Fragmentation Pathways

Caption: Predicted Electron Ionization fragmentation pathways.

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide high-quality, reproducible mass spectrometric data for this compound. The inclusion of quality control steps ensures the validity of the obtained results.

Protocol 1: Electron Ionization Mass Spectrometry (EI-MS)

This protocol is suitable for obtaining detailed fragmentation information for structural elucidation.

1. Sample Preparation:

- Dissolve 1-2 mg of the compound in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

- Vortex the solution until the sample is completely dissolved.

- Perform a serial dilution to a final concentration of approximately 10-50 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

2. Instrument Parameters (Typical for a GC-MS system):

- Ionization Mode: Electron Ionization (EI)

- Electron Energy: 70 eV (This is a standard energy that promotes reproducible fragmentation and allows for library matching).

- Ion Source Temperature: 230 °C

- Quadrupole Temperature: 150 °C

- Mass Range: m/z 40-400 (to encompass the molecular ion and expected fragments).

- Scan Speed: 1000 amu/s

- GC Column (if applicable): A non-polar column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) is recommended.

- GC Oven Program (if applicable):

- Initial temperature: 100 °C, hold for 1 min.

- Ramp: 15 °C/min to 280 °C.

- Hold: 5 min at 280 °C.

- Injection Volume: 1 µL (splitless or split injection can be used depending on the sample concentration).

3. Data Analysis and Validation:

- Identify the molecular ion peak (m/z 178). Its presence confirms the molecular weight of the compound.

- Analyze the fragmentation pattern and compare it to the predicted pathways. The presence of key fragments such as m/z 177, 149, and ions corresponding to the benzodioxepin ring fragmentation will provide strong evidence for the proposed structure.

- Utilize high-resolution mass spectrometry to obtain accurate mass measurements of the molecular ion and key fragments. This will allow for the determination of their elemental compositions, providing an additional layer of confirmation.

Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is ideal for determining the molecular weight of the compound with minimal fragmentation. It is particularly useful for samples that are not amenable to GC-MS.

1. Sample Preparation:

- Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

- Vortex to ensure complete dissolution.

- Dilute the sample to a final concentration of 1-10 µg/mL in a solvent system compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

2. Instrument Parameters (Typical for an LC-MS system):

- Ionization Mode: Positive Electrospray Ionization (+ESI)

- Capillary Voltage: 3.5 - 4.5 kV

- Cone Voltage: 20 - 40 V (A lower cone voltage will minimize in-source fragmentation).

- Desolvation Gas (N₂) Flow: 600 - 800 L/hr

- Desolvation Temperature: 350 - 450 °C

- Ion Source Temperature: 120 - 150 °C

- Mass Range: m/z 100-500

- LC System (if applicable):

- Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable.

- Mobile Phase A: Water + 0.1% Formic Acid

- Mobile Phase B: Acetonitrile + 0.1% Formic Acid

- Gradient: A suitable gradient would be to start at 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions.

- Injection Volume: 2-5 µL

3. Data Analysis and Validation:

- Look for the protonated molecule [M+H]⁺ at m/z 179.1.

- Adduct formation with solvent ions is also possible. For example, with methanol as a solvent, an [M+CH₃OH+H]⁺ adduct at m/z 211.1 may be observed. Unexpected [M + 15]⁺ ions can be formed during the analysis of aromatic aldehydes using methanol in positive-ion electrospray ionization mass spectrometry.[3]

- If fragmentation is observed, it will likely be due to the loss of water from the protonated molecule, especially if in-source fragmentation is induced by a higher cone voltage.

- Perform tandem mass spectrometry (MS/MS) on the protonated molecule (m/z 179.1) to induce fragmentation and obtain structural information that can be compared with the EI-MS data.

Diagram 2: Experimental Workflow for Mass Spectrometric Analysis

Caption: A generalized workflow for the mass spectrometric analysis.

Conclusion: A Pathway to Confident Characterization

The mass spectrometric analysis of this compound provides a wealth of information crucial for its unequivocal identification and structural characterization. By leveraging the distinct fragmentation patterns generated under electron ionization and the precise molecular weight information from electrospray ionization, researchers can confidently confirm the identity and purity of this compound. The protocols and predicted fragmentation pathways detailed in this guide serve as a robust starting point for the analysis of this and structurally related molecules. As with any analytical endeavor, a systematic approach, coupled with careful data interpretation, will yield the most reliable and insightful results, ultimately accelerating research and development in the fields where this promising molecule may find its application.

References

-

JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

-

Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. (2008). Rapid Communications in Mass Spectrometry, 22(15), 2253-2268. Retrieved from [Link]

-

SpectraBase. (n.d.). 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro-. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

-

PubMed. (2011). Formation of [M + 15]+ ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. Retrieved from [Link]

-

PubMed Central (PMC). (2011). Mass Spectrometry of Fatty Aldehydes. Retrieved from [Link]

-

AIP Publishing. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Retrieved from [Link]

-

ResearchGate. (2009). Mass Spectra and Cross-Contribution of Ion Intensity Between Drug Analytes and Their Isotopically Labelled Analogs - Benzodiazepines and Their Derivatives. Retrieved from [Link]

-

PubMed. (2011). Formation of [M + 15]+ ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. Retrieved from [Link]

-

PubMed. (2004). Determination of benzodiazepines in urine via benzophenone derivatives using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

ResearchGate. (2015). Sample preparation techniques for mass spectrometry in the clinical laboratory. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. Retrieved from [Link]

-

MOST Wiedzy. (2020). Unveiling the electron-induced ionization cross sections and fragmentation mechanisms of 3,4-dihydro-2H-pyran. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 3. Formation of [M + 15](+) ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde

Introduction

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde is a bi-aryl organic compound that represents a confluence of two structurally significant motifs in medicinal chemistry: the benzodioxepin scaffold and the benzaldehyde functional group. The benzodioxepin core is a privileged structure found in a range of biologically active molecules, including the notable antimalarial drug Artemisinin, which features a related dioxepin ring.[1] The benzaldehyde moiety serves as a versatile synthetic handle, enabling a wide array of chemical transformations crucial for the development of new chemical entities.

This molecule's unique structure makes it a valuable building block for creating compound libraries aimed at discovering novel therapeutics. Its bi-aryl nature provides a rigid, well-defined architecture for probing interactions with biological targets, while the reactive aldehyde group offers a gateway for extensive derivatization.

This guide provides a comprehensive technical overview of this compound. As this is a specialized research chemical, publicly available, experimentally verified data is limited. Therefore, this document combines theoretical predictions, established synthetic protocols for analogous structures, and expert analysis to provide a practical and scientifically grounded resource for researchers. We will delve into its molecular structure, predicted physicochemical properties, a robust synthetic pathway, proposed methods for spectroscopic characterization, and its potential applications in the field of drug discovery.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is to define its structure and key identifiers. The molecule consists of a 3,4-dihydro-2H-1,5-benzodioxepin system linked at the 7-position to the 4-position of a benzaldehyde ring.

Caption: Chemical structure of the title compound.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | Not assigned or not found in public databases. |

| Molecular Formula | C₁₇H₁₄O₃ |

| Molecular Weight | 266.29 g/mol |

| Canonical SMILES | O=CC1=CC=C(C=C1)C2=CC3=C(OCCO3)C=C2 |

| InChI Key | YWJWHADMLAUXAE-UHFFFAOYSA-N |

Physicochemical Properties: An Expert Assessment

While direct experimental data for this compound is not published, we can infer its key properties based on its bi-aryl structure and the nature of its constituent functional groups.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value / Observation | Rationale |

|---|---|---|

| Appearance | White to off-white crystalline solid | Bi-aryl compounds of this molecular weight are typically solids at room temperature. The extended conjugation may impart a slight color. |

| Solubility | Soluble in common organic solvents (DCM, Chloroform, THF, Ethyl Acetate, DMSO). Insoluble in water. | The molecule is predominantly nonpolar and hydrophobic. The ether and aldehyde oxygens provide minimal hydrogen bonding capability as acceptors. |

| Melting Point | >100 °C (Estimated) | The rigid, planar structure of the bi-aryl system allows for efficient crystal packing, leading to a relatively high melting point compared to its individual components. |

| Boiling Point | >350 °C at STP (Estimated) | High molecular weight and strong intermolecular forces would necessitate high temperatures for boiling, likely leading to decomposition. Vacuum distillation would be required. |

| Stability | Stable under standard laboratory conditions. Sensitive to air and strong oxidizing agents. | The aldehyde group is susceptible to oxidation to a carboxylic acid, especially upon prolonged exposure to air. The benzodioxepin ring is generally stable. |

Synthesis and Reaction Chemistry

The most logical and efficient method for constructing the C(sp²)-C(sp²) bond in the target molecule is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and the commercial availability of starting materials.[2][3]

The proposed synthesis involves coupling 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine with 4-formylphenylboronic acid .

Caption: Proposed workflow for Suzuki-Miyaura synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system, designed to yield the target compound with high purity, which is then confirmed by the characterization methods outlined in the next section.

Objective: To synthesize this compound.

Materials:

-

7-bromo-3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq)

-

4-formylphenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Toluene (Anhydrous)

-

Ethanol (Anhydrous)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) and 4-formylphenylboronic acid (1.2 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon gas for 15 minutes. A robust inert atmosphere is critical to prevent the degradation of the palladium catalyst.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (e.g., 80 mL), anhydrous ethanol (e.g., 20 mL), and a 2M aqueous solution of K₂CO₃ (3.0 eq). The multiphasic solvent system is crucial for dissolving both the organic starting materials and the inorganic base.

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the stirring mixture.

-

Reaction Execution: Heat the reaction mixture to 95 °C and maintain vigorous stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromo-compound is consumed.

-

Work-up: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and add deionized water (100 mL). Extract the aqueous phase with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water (100 mL) and then brine (100 mL). The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 95:5 to 80:20) to elute the final product.

-

Final Product: Collect the pure fractions, combine, and remove the solvent in vacuo to yield the title compound as a solid.

Spectroscopic Profile and Characterization

Confirming the structure and purity of the synthesized compound is paramount. The following spectroscopic signatures are predicted for this compound.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 9.9-10.1 ppm (singlet, 1H): The highly deshielded aldehyde proton is the most characteristic signal.

-

δ 7.8-8.0 ppm (doublet, 2H): Aromatic protons on the benzaldehyde ring ortho to the aldehyde group.

-

δ 7.6-7.8 ppm (doublet, 2H): Aromatic protons on the benzaldehyde ring meta to the aldehyde group.

-

δ 6.9-7.2 ppm (multiplet, 3H): Aromatic protons on the benzodioxepin ring.

-

δ 4.2-4.4 ppm (triplet, 4H): Methylene protons (-O-CH₂-) of the dioxepin ring.

-

δ 2.1-2.3 ppm (quintet, 2H): The central methylene protons (-CH₂-CH₂-CH₂-) of the dioxepin ring.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~192 ppm: Aldehyde carbonyl carbon.

-

δ 120-160 ppm: A complex region showing multiple signals for the 12 aromatic carbons.

-

δ ~70 ppm: Methylene carbons adjacent to the ether oxygens (-O-CH₂-).

-

δ ~30 ppm: Central methylene carbon (-CH₂-CH₂-CH₂-).

-

-

Infrared (IR) Spectroscopy (ATR):

-

~1705 cm⁻¹ (strong, sharp): C=O stretch of the aromatic aldehyde.

-

~2850 cm⁻¹ and ~2750 cm⁻¹ (medium): Characteristic C-H stretches of the aldehyde (Fermi doublet).

-

~1250 cm⁻¹ (strong): Asymmetric C-O-C stretch of the aryl ether linkages in the dioxepin ring.

-

~3050 cm⁻¹ (medium): Aromatic C-H stretch.

-

~2950 cm⁻¹ (medium): Aliphatic C-H stretch.

-

-

Mass Spectrometry (EI or ESI):

-

m/z: The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at approximately 266.29 or 267.29, respectively, confirming the molecular weight.

-

Potential Applications in Drug Development

The title compound is not an end-product but a strategic intermediate. Its value lies in the synthetic possibilities unlocked by the aldehyde functional group.

Caption: Key derivatization pathways from the aldehyde group.

-

Scaffold for Library Synthesis: The aldehyde can be readily converted into amines, alcohols, alkenes, and carboxylic acids. Each new functional group opens up further possibilities for building molecular complexity, allowing for the rapid generation of a library of related compounds for high-throughput screening.

-

Probing Pharmacophores: The benzodioxepin core can be explored as a potential pharmacophore. By synthesizing various derivatives from the aldehyde, researchers can perform Structure-Activity Relationship (SAR) studies to understand how modifications to the appended phenyl ring affect biological activity.

-

Precursor to Fused Heterocycles: The aldehyde is a key reactant in various cyclocondensation reactions to form more complex heterocyclic systems, which are prevalent in many approved drugs.[4][5]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is unavailable, standard laboratory precautions for handling novel, fine organic chemicals should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Given the aldehyde's sensitivity to oxidation, long-term storage under an inert atmosphere (nitrogen or argon) is recommended to maintain purity.

-

Toxicity: The toxicological properties have not been determined. Treat as a potentially hazardous substance. Assume it may be a skin, eye, and respiratory irritant based on analogous structures.

References

-

Sharma, V., et al. (2022). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. Future Journal of Pharmaceutical Sciences, 8(1), 33. [Link]

-

ResearchGate. (n.d.). Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and... [Link]

-

Singh, S., et al. (2014). Chemical and Biological Properties of Benzodiazepines- An overview. Research Journal of Pharmacy and Technology, 7(10), 1195-1201. [Link]

-

Al-Ostath, A. I., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(21), 7490. [Link]

-

Ramešová, Š., et al. (2020). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. Pharmaceutics, 12(11), 1025. [Link]

-

Perez, M. A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(35), 25526-25530. [Link]

-

Wikipedia. (n.d.). Artemisinin. [Link]

-

Nagy, T. I., et al. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates... Molecules, 26(16), 4983. [Link]

Sources

- 1. Artemisinin - Wikipedia [en.wikipedia.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

An In-depth Technical Guide to PF-04447943: A Selective PDE9A Inhibitor

Introduction

This technical guide provides a comprehensive overview of PF-04447943, a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). While the provided CAS number 952182-92-2 is associated with 4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-benzenecarbaldehyde, the context of the request strongly suggests an interest in the well-characterized clinical trial compound PF-04447943.[1] This guide will proceed under the assumption that PF-04447943 is the intended subject.

PF-04447943 has garnered significant interest in the scientific community for its potential therapeutic applications, primarily in neurodegenerative disorders and hematological conditions. This document will delve into its mechanism of action, pharmacokinetic profile, and key experimental findings from preclinical and clinical studies.

Mechanism of Action: Targeting the cGMP Signaling Pathway

PF-04447943 functions as a selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP).[2][3][4] By inhibiting PDE9A, PF-04447943 leads to an elevation of intracellular cGMP levels in tissues where PDE9A is expressed, such as the brain.[2][3] This elevation of cGMP modulates downstream signaling pathways, influencing processes like synaptic plasticity and vascular reactivity.

The nitric oxide (NO)-cGMP signaling pathway is a critical cascade modulated by PF-04447943. This pathway is integral to neuronal function and blood flow regulation. The inhibition of PDE9A by PF-04447943 is hypothesized to enhance synaptic plasticity and memory, making it a candidate for treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's.[2][5]

Pharmacological and Physicochemical Properties

PF-04447943 is a cell-permeable pyrazolo[3,4-d]pyrimidinone compound that can cross the blood-brain barrier.[6] It exhibits high affinity and selectivity for PDE9A.

| Property | Value | Source |

| Chemical Name | 6-((3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | [4] |

| Molecular Formula | C22H27N7O2 | N/A |

| Molecular Weight | 437.5 g/mol | N/A |

| Ki (human PDE9A) | 2.8 nM | [4][6] |

| Ki (rhesus PDE9A) | 4.5 nM | [4][6] |

| Ki (rat PDE9A) | 18 nM | [4][6] |

| IC50 (rhesus PDE9A2) | 375 nM | [6] |

| Selectivity | High selectivity over other PDEs (1-8, 10, 11) | [4][6] |

Experimental Characterization: Protocols and Insights

In Vitro PDE9A Inhibition Assay

Objective: To determine the inhibitory potency (Ki or IC50) of PF-04447943 against PDE9A.

Methodology:

-

Enzyme Preparation: Recombinant human PDE9A is expressed and purified.

-

Substrate: Radiolabeled cGMP ([³H]cGMP) is used as the substrate.

-

Reaction: The assay is performed in a buffer containing the enzyme, substrate, and varying concentrations of PF-04447943.

-

Incubation: The reaction mixture is incubated at 37°C for a specified time.

-

Termination: The reaction is stopped, and the product ([³H]5'-GMP) is separated from the unreacted substrate using chromatography.

-

Detection: The amount of product formed is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of PF-04447943 is calculated, and the data is fitted to a dose-response curve to determine the IC50. The Ki is then calculated using the Cheng-Prusoff equation.

Causality: This assay directly measures the ability of PF-04447943 to inhibit the enzymatic activity of PDE9A, providing a quantitative measure of its potency. The use of a radiolabeled substrate allows for sensitive and accurate detection of the reaction product.

Pharmacokinetic Analysis in Animal Models

Objective: To determine the pharmacokinetic profile of PF-04447943.

Methodology:

-

Animal Model: Typically, rats or mice are used.

-

Dosing: A single dose of PF-04447943 is administered, either orally (p.o.) or intravenously (i.v.).

-

Sample Collection: Blood samples are collected at various time points post-dosing.[7]

-

Sample Processing: Plasma is separated from the blood samples.

-

Quantification: The concentration of PF-04447943 in the plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[7]

-

Data Analysis: Pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated from the concentration-time data.[7]

Self-Validation: The use of a validated HPLC-MS/MS method ensures the accuracy and precision of the concentration measurements. The inclusion of both oral and intravenous administration allows for the determination of bioavailability.

Clinical Investigations and Therapeutic Potential

PF-04447943 has been investigated in several clinical trials for different indications, with mixed results.

Alzheimer's Disease

Preclinical studies in rodent models of Alzheimer's disease showed that PF-04447943 could enhance synaptic plasticity, improve memory, and prevent decreases in dendritic spine density.[2] However, a Phase 2 multicenter, double-blind, placebo-controlled trial in patients with mild to moderate Alzheimer's disease did not show a statistically significant improvement in cognition, behavior, or global change compared to placebo after 12 weeks of treatment.[2] The drug was generally safe and well-tolerated.[2]

Sickle Cell Disease

The rationale for using PF-04447943 in sickle cell disease (SCD) stems from the role of cGMP in modulating red blood cell adhesion and vaso-occlusion. A Phase 1b randomized, placebo-controlled study in stable SCD patients demonstrated that PF-04447943 was generally well-tolerated.[7] The study also showed that PF-04447943 significantly reduced the number and size of circulating monocyte-platelet and neutrophil-platelet aggregates, which are implicated in the vaso-occlusive crises characteristic of SCD.[7] These findings suggest that PF-04447943 may have a role in inhibiting pathways that contribute to vaso-occlusion in SCD.[7]

Summary and Future Directions

PF-04447943 is a well-characterized, potent, and selective inhibitor of PDE9A with a clear mechanism of action on the cGMP signaling pathway. While it did not meet its primary endpoints in a Phase 2 trial for Alzheimer's disease, its demonstrated effects on biomarkers related to vaso-occlusion in sickle cell disease are promising.

Future research could focus on:

-

Exploring the therapeutic potential of PF-04447943 in other neurological disorders where cGMP signaling is dysregulated.

-

Investigating combination therapies where PF-04447943 could potentiate the effects of other drugs.

-

Further elucidating the downstream targets of the cGMP signaling pathway that are modulated by PF-04447943.

The journey of PF-04447943 from preclinical development to clinical trials provides valuable insights into the complexities of drug development, particularly for diseases with multifaceted pathologies.

References

-

Schwam, E. M., et al. (2014). A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease. Current Alzheimer Research, 11(5), 413–421. [Link]

-

Di Miceli, M., et al. (2023). Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model. ACS Chemical Neuroscience. [Link]

-

Charnigo, R. J., et al. (2019). PF-04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo-Controlled Study. Clinical and Translational Science, 12(4), 374–382. [Link]

-

ResearchGate. (n.d.). Chemical structure of the PDE9 inhibitor PF-04447943 (a)..... ResearchGate. [Link]

-

Hutson, P. H., et al. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d... Neuropharmacology, 61(8), 1322–1336. [Link]

-

Zhang, W., et al. (2021). PDE9 Inhibitor PF-04447943 Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization. Frontiers in Pharmacology, 12, 731536. [Link]

-

Hutson, P. H., et al. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology, 61(8), 1322–1336. [Link]

Sources

- 1. 952182-92-2 Cas No. | 4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-benzenecarbaldehyde | Matrix Scientific [matrixscientific.com]

- 2. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. PDE9 Inhibitor, PF-04447943 [sigmaaldrich.com]

- 7. PF‐04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

Structure elucidation of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde

An In-depth Technical Guide to the Structure Elucidation of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and drug development, ensuring the reproducibility of synthetic pathways and the accurate interpretation of biological activity. This technical guide provides a comprehensive, multi-technique strategy for the unambiguous structure elucidation of the novel compound this compound. This molecule, featuring a benzodioxepin core linked to a benzaldehyde moiety, serves as an exemplary case study for demonstrating the synergistic power of modern analytical techniques. We will detail a logical workflow, moving from preliminary analysis to advanced spectroscopic methods, explaining the causality behind each experimental choice. The protocols and data interpretation strategies outlined herein are designed for researchers, scientists, and drug development professionals, providing a robust framework for characterizing novel small molecules.

Introduction and Hypothesized Structure

The target of our investigation is this compound. This compound is a bi-aryl system composed of a 1,5-benzodioxepin heterocycle connected to a para-substituted benzaldehyde ring. Such structures are of interest in medicinal chemistry as potential scaffolds for new therapeutic agents. Given a putative synthesis, it is imperative to confirm that the desired molecular architecture has been achieved without ambiguity.

The hypothesized structure is as follows:

Figure 1. Hypothesized structure and atom numbering scheme for this compound.

A preliminary in-silico analysis provides the foundational data against which experimental results will be compared.

-

Molecular Formula: C₁₆H₁₄O₃

-

Molecular Weight: 254.28 g/mol

-

Exact Mass: 254.0943 Da

-

Degree of Unsaturation: 10. This is calculated as (2C + 2 + N - H - X)/2 = (2*16 + 2 - 14)/2 = 10. This value corresponds to two benzene rings (8 degrees) and two additional rings/double bonds (the dioxepin ring and the carbonyl group), which is consistent with the proposed structure.

Our elucidation strategy will follow a logical progression, beginning with mass spectrometry to confirm the elemental composition and moving to an exhaustive NMR analysis to piece together the molecular framework.

Diagram 1. Logical workflow for structure elucidation.

Mass Spectrometry: Confirming Composition and Core Fragments

Mass spectrometry (MS) is the first line of analytical inquiry.[1] Its primary role is to provide the exact molecular weight and elemental composition, which is a critical validation of the molecular formula derived from the synthesis.

High-Resolution Mass Spectrometry (HRMS)

The choice of HRMS (e.g., TOF or Orbitrap) over nominal mass spectrometry is deliberate. It provides mass accuracy to within a few parts per million (ppm), allowing for the confident determination of the elemental formula.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the molecular ion with minimal fragmentation. ESI in positive ion mode is typically effective for molecules with heteroatoms.

-

Analysis: Acquire the spectrum in full scan mode on a calibrated high-resolution mass spectrometer.

-

Data Processing: Determine the m/z value of the molecular ion peak ([M+H]⁺ or [M]⁺˙) and use the instrument's software to calculate the elemental composition.

Expected Result: The HRMS spectrum should exhibit a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 255.1016 , consistent with the formula C₁₆H₁₅O₃⁺.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

By inducing fragmentation of the isolated molecular ion, we can gain insight into the molecule's substructures. The stability of aromatic systems means that cleavage often occurs at the bonds connecting functional groups or rings.[2][3]

Experimental Protocol:

-

Parent Ion Selection: In the mass spectrometer, isolate the [M+H]⁺ ion (m/z 255.1).

-

Collision-Induced Dissociation (CID): Subject the isolated ions to fragmentation by collision with an inert gas (e.g., argon or nitrogen).

-

Fragment Ion Analysis: Acquire the mass spectrum of the resulting fragment ions.